Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Description
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy has provided comprehensive structural confirmation for this compound through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecular structure, enabling unambiguous assignment of all proton resonances. The aromatic region displays distinct multiplets arising from the benzene ring protons, while the thiazole ring proton appears as a characteristic singlet at a downfield chemical shift position.
Detailed proton Nuclear Magnetic Resonance analysis reveals specific signal patterns that confirm the molecular structure. The spectrum recorded in deuterated dimethyl sulfoxide shows a characteristic singlet at 8.44 parts per million corresponding to the thiazole ring proton, while the aromatic region between 7.75 and 7.85 parts per million contains multipets arising from the para-disubstituted benzene ring system. The ethyl ester functionality generates the expected quartet-triplet pattern, with the methylene protons appearing as a quartet at 4.33 parts per million with a coupling constant of 7.1 Hertz, and the methyl protons manifesting as a triplet at 1.33 parts per million with the same coupling constant. The phenolic hydroxyl proton produces a distinctive singlet at 10.11 parts per million, confirming the presence of the para-hydroxyphenyl substituent.
Carbon-13 Nuclear Magnetic Resonance spectroscopy has provided complementary structural information through the identification of all carbon environments within the molecular framework. The spectrum exhibits characteristic resonances for the aromatic carbon atoms, the carbonyl carbon of the ester functionality, and the aliphatic carbons of the ethyl group. The thiazole ring carbons appear at distinctive chemical shifts that reflect the electronic influence of the nitrogen and sulfur heteroatoms, while the quaternary carbon bearing the ester group shows the expected downfield shift characteristic of carbonyl-bearing carbons.
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Fourier-Transform Infrared spectroscopic analysis has revealed characteristic vibrational frequencies that provide definitive identification of the functional groups present within this compound. The infrared spectrum exhibits distinctive absorption bands corresponding to the various molecular vibrations, including stretching and bending modes associated with the hydroxyl group, aromatic systems, ester functionality, and heterocyclic ring structure. These vibrational signatures serve as fingerprint identifications for the compound and provide valuable information about the electronic environment and bonding characteristics of the constituent functional groups.
The infrared spectrum displays a broad absorption band in the region around 3466 wavenumbers, which corresponds to the stretching vibration of the phenolic hydroxyl group. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3090 wavenumbers, while the characteristic carbonyl stretching frequency of the ester group manifests as a strong absorption near 1633 wavenumbers. Additional significant absorption bands occur at 1452, 1326, 1292, and 1170 wavenumbers, reflecting various carbon-carbon stretching vibrations, carbon-hydrogen bending modes, and carbon-oxygen stretching frequencies associated with the ester linkage and aromatic ring systems.
The presence of the thiazole heterocycle contributes distinctive vibrational modes that appear throughout the fingerprint region of the spectrum, providing additional confirmation of the heterocyclic structure. The overall infrared spectral pattern is consistent with the proposed molecular structure and confirms the presence of all expected functional groups without indication of impurities or structural irregularities.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis has provided detailed fragmentation patterns that confirm the molecular weight and structural features of this compound. The electron ionization mass spectrum exhibits a molecular ion peak that corresponds to the calculated molecular weight of 249 daltons, along with characteristic fragment ions that arise through predictable bond cleavage patterns. These fragmentation pathways provide valuable structural information and serve as diagnostic tools for compound identification and purity assessment.
The mass spectrum displays several significant fragment ion peaks that correspond to logical bond dissociation processes within the molecular structure. The base peak and other major fragments appear at mass-to-charge ratios of 176, 134, 102, 77, and 51 daltons, representing sequential loss of specific molecular fragments through well-defined fragmentation mechanisms. The loss of the ethyl ester group produces a prominent fragment ion, while subsequent fragmentation of the aromatic ring systems generates the smaller mass fragments observed in the lower mass region of the spectrum.
The fragmentation pattern is consistent with the expected behavior of thiazole-containing compounds under electron ionization conditions, showing preferential cleavage at specific bond positions that reflect the relative stability of the resulting fragment ions. The presence of the molecular ion peak confirms the molecular weight determination, while the characteristic fragmentation pattern provides unambiguous structural confirmation and distinguishes this compound from closely related analogues.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, p-hydroxythiobenzamide (3.93 g, 25.67 mmol) is combined with ethyl 3-bromopyruvate (5.00 mL, 80% mass fraction) in absolute ethanol (50 mL) and heated at 80°C for 4 hours. Post-reaction, the mixture is cooled, diluted with water (100 mL), and filtered to isolate a light-yellow powder. Vacuum drying yields the product at 88.56% efficiency . Key optimizations include:
Characterization and Spectral Data
The product is characterized by 1H NMR (500 MHz, DMSO-d6): δ 10.11 (s, 1H, phenolic -OH), 8.44 (s, 1H, thiazole H), 7.85–7.75 (m, 2H, aromatic H), 6.95–6.86 (m, 2H, aromatic H), 4.33 (q, J=7.1 Hz, 2H, -OCH2CH3), 1.33 (t, J=7.1 Hz, 3H, -CH3). HRMS confirms the molecular ion [M + Na]+ at m/z 272.0362 (calc. 272.0352).
One-Pot Synthesis from p-Hydroxybenzonitrile
An alternative one-pot strategy avoids isolating intermediates, improving scalability. This method involves sequential thiobenzamide formation and cyclization in a single reactor.
Stepwise Reaction Mechanism
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Thiobenzamide synthesis :
Sodium sulfide (7.8 g, 100 mmol) reacts with p-hydroxybenzonitrile (12 g, 100 mmol) in DMF (100 mL) at 25°C for 2 hours, catalyzed by FeCl3·6H2O (13.5 g).
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Cyclization with ethyl 2-chloroacetoacetate :
Ethyl 2-chloroacetoacetate (16.4 g, 100 mmol) is added, and the mixture is refluxed at 82°C for 3 hours. Acidification (pH 6) precipitates the product, yielding 75% after recrystallization.
Advantages Over Multi-Step Methods
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Reduced handling : Eliminates intermediate isolation, lowering contamination risks.
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Cost efficiency : Uses inexpensive catalysts (FeCl3) and solvents (DMF).
Alkylation and Functionalization Strategies
Post-synthesis modifications, such as O-alkylation , demonstrate the compound’s versatility. For example, reacting the phenolic -OH group with 1,3-dibromopropane introduces propyl chains for further derivatization.
Procedure for O-Alkylation
The product from Method 1 (0.50 g) is treated with 1,3-dibromopropane (1.13 mL) and K2CO3 (0.55 g) in DMF (6 mL) at 80°C for 6 hours. This yields ethyl 2-(4-(3-bromopropoxy)phenyl)thiazole-4-carboxylate , a precursor for prodrug development.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Patent WO2012032528A2 highlights challenges in scaling thiazole syntheses, emphasizing catalyst selection and waste minimization . For instance, substituting toxic cyanating agents with CuCN/KCN reduces environmental impact while maintaining >99% purity.
Scientific Research Applications
Key Synthetic Route:
- Starting Materials : 4-Hydroxythiobenzamide and ethyl bromopyruvate.
- Reaction Conditions : Reflux in ethanol.
- Yield : High purity and yield can be achieved through optimization of reaction conditions.
Biological Activities
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate exhibits a range of biological activities that are being actively researched:
- Antimicrobial Properties : Studies have indicated that this compound may possess significant antimicrobial activity against various bacterial strains, including Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) has been evaluated to determine its effectiveness .
- Antifungal Activity : Similar to its antibacterial properties, this compound has shown potential antifungal effects, particularly against Aspergillus niger. These activities suggest its utility in developing new antifungal agents .
- Antioxidant Properties : The presence of the hydroxyphenyl group enhances its ability to act as an antioxidant, which is crucial for combating oxidative stress in biological systems.
- Neuropharmacological Applications : this compound has been identified as a precursor for butyrylcholine, an acetylcholine esterase inhibitor. This interaction is critical for enhancing cholinergic signaling, making it a candidate for therapeutic applications in neurodegenerative disorders like Alzheimer's disease.
A. Medicinal Chemistry
This compound is being explored for its potential therapeutic roles:
- Anti-inflammatory Effects : Its structural characteristics suggest it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar thiazole structures often exhibit anticancer properties; thus, further investigation into this compound's efficacy against cancer cells is warranted.
B. Agrochemicals
Due to its biological activity, this compound may also find applications in developing agrochemicals aimed at pest control or plant protection.
Mechanism of Action
The biological activity of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is primarily attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce HOMO-LUMO gaps, enhancing charge transfer and reactivity .
- Hydroxyl groups improve solubility and enable hydrogen bonding in biological targets .
- Halogen substituents (e.g., F, Cl) increase lipophilicity and metabolic stability but may reduce solubility .
Yield Comparison :
Biological Activity
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a hydroxyphenyl group and an ethyl ester. This unique combination enhances its reactivity and biological interactions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Target Enzymes : The primary target of this compound is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase. This enzyme plays a crucial role in the synthesis of peptidoglycan, an essential component of bacterial cell walls.
Mode of Action : The compound acts as an antagonist to its target enzyme, inhibiting its activity and leading to disruption in peptidoglycan synthesis. This results in bacterial cell death, making it a potential candidate for developing antibacterial agents.
Biochemical Pathways : Besides its antibacterial properties, this compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibits cytotoxic effects that reduce cell proliferation .
Biological Activities
- Antimicrobial Activity : this compound demonstrates significant antimicrobial activity against various bacterial strains. Its effectiveness has been compared favorably against standard antibiotics such as ampicillin and streptomycin .
- Antioxidant Properties : Studies indicate that this compound also possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Anticancer Potential : The compound's ability to inhibit DNA topoisomerase II suggests potential applications in cancer therapy by interfering with DNA replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, showing promising results against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays conducted on MCF-7 and HeLa cells revealed that the compound significantly reduced cell viability, with IC50 values indicating potent cytotoxicity .
Comparison with Similar Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate | 0.85 | Similar structure with a chlorine substituent; exhibits different activity profiles. |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 0.80 | Known for antimicrobial properties but lacks hydroxyphenyl group. |
| 2-Aminothiazole-4-carboxylate derivatives | 0.75 | Exhibits broad biological activities but differs significantly in structure. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting ethyl acetoacetate with 4-hydroxybenzaldehyde and thiourea under acidic conditions (e.g., acetic acid) to form the thiazole ring . Optimization includes adjusting stoichiometry, temperature (reflux conditions), and solvent polarity. Microwave-assisted synthesis may enhance yield and reduce reaction time, as seen in analogous thiazole derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Physicochemical properties (e.g., boiling point: 422.7±51.0°C, density: 1.3±0.1 g/cm³) are determined using techniques like differential scanning calorimetry .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodology : Begin with antimicrobial assays (e.g., broth microdilution for MIC determination against E. coli or S. aureus) and antioxidant assays (e.g., DPPH radical scavenging or Total Antioxidant Capacity (TAC)) . Include cytotoxicity assays (e.g., MTT on cancer cell lines) to assess anticancer potential, referencing IC₅₀ values from structurally similar compounds (e.g., IC₅₀ = 7.50 µM for this compound derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and which software tools are preferred?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise atomic coordinates. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions . For non-crystalline samples, computational modeling (e.g., DFT calculations) can predict electronic properties and reactive sites .
Q. What strategies address contradictory bioactivity data across different studies?
- Methodology :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria).
- Structural Analogues : Compare results with structurally similar compounds (e.g., ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate) to identify substituent effects on activity .
- Dose-Response Curves : Perform multiple replicates and statistical analysis (e.g., ANOVA) to validate dose-dependent trends .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodology :
- Modifications : Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., -Br) or donating (-OCH₃) groups to alter electronic effects. For example, bromine substitution enhances reactivity in related thiazoles .
- Bioisosteres : Substitute the ethyl ester with methyl or benzyl groups to improve pharmacokinetics (e.g., solubility) .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or acetylcholinesterase .
Q. What experimental and computational approaches validate the compound’s mechanism of action in anticancer studies?
- Methodology :
- Cellular Assays : Measure DNA damage via comet assays or γH2AX foci formation to assess topoisomerase inhibition .
- Enzyme Kinetics : Use fluorescence-based assays to evaluate acetylcholinesterase inhibition, as seen in butyrylcholine synthesis studies .
- Pathway Analysis : RNA-seq or proteomics can identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
